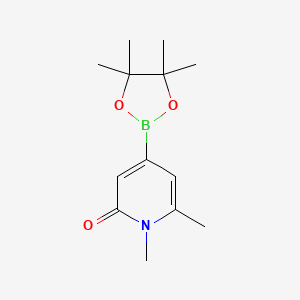![molecular formula C6H4ClN3 B13002386 1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
1-Chloropyrrolo[1,2-d][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloropyrrolo[1,2-d][1,2,4]triazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloropyrrolo[1,2-d][1,2,4]triazine can be synthesized through several methods. One common approach involves the reaction of pyrrole with chloramine and formamidine acetate. This method yields the desired compound through a series of steps including cyclization and chlorination . Another method involves the use of pyrrole derivatives and bromohydrazone, followed by cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of this compound often involves scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed, which utilizes pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach. This method has been optimized to achieve a 55% overall yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloropyrrolo[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the triazine ring.
Wissenschaftliche Forschungsanwendungen
1-Chloropyrrolo[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors, which are crucial in cancer research.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Chloropyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. In the case of kinase inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation . In antiviral applications, the compound interferes with viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
1-Chloropyrrolo[1,2-d][1,2,4]triazine can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound is also a fused heterocycle and is used in kinase inhibitors and antiviral drugs.
1,2,4-Triazine Derivatives: These compounds share the triazine ring structure and have applications in medicinal chemistry and agrochemicals.
Uniqueness: this compound is unique due to its specific substitution pattern and its ability to serve as a versatile building block for various bioactive molecules. Its role in the synthesis of remdesivir highlights its importance in antiviral drug development .
Eigenschaften
Molekularformel |
C6H4ClN3 |
|---|---|
Molekulargewicht |
153.57 g/mol |
IUPAC-Name |
1-chloropyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)4-8-9-6/h1-4H |
InChI-Schlüssel |
PONNXFJIXFKXJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NN=C(C2=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)













